molecular formula C22H19N3O4 B11393796 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393796
M. Wt: 389.4 g/mol
InChI Key: DANLNQJKXXZRCV-UHFFFAOYSA-N
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Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked via a carboxamide bridge to a 6-methyl-4-oxo-4H-chromene moiety. This structural framework is associated with diverse biological activities, including anticancer and antimicrobial properties, as seen in related analogs .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H19N3O4/c1-13-9-10-18-16(11-13)17(26)12-19(29-18)21(27)23-20-14(2)24(3)25(22(20)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)

InChI Key

DANLNQJKXXZRCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Optimized Cyclocondensation Protocol

In a representative procedure, phenylhydrazine (1.2 equiv) and ethyl acetoacetate (1.0 equiv) undergo reflux in glacial acetic acid (8 h, 110°C) to yield 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl acetate. Subsequent N-methylation with methyl iodide (1.5 equiv) in DMF using K₂CO₃ (2.0 equiv) at 60°C for 6 h affords the 4-amino intermediate in 78% yield. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Reaction Temperature110°C<80°C: <40% yield
Acid CatalystGlacial Acetic AcidHCl: 15% lower
Methylation Time6 h>8 h: Decomposition

Chromene-2-Carboxylic Acid Synthesis

The chromene moiety is constructed via Knoevenagel condensation followed by oxidative cyclization. 2-Hydroxy-5-methylacetophenone reacts with diethyl malonate in piperidine/ethanol (1:4 v/v) to form 6-methyl-4-oxo-4H-chromene-2-carboxylate.

Stepwise Reaction Mechanism

  • Knoevenagel Adduct Formation :
    2-Hydroxy-5-methylacetophenone+Diethyl malonatepiperidine2-(2-Carbethoxyvinyl)-5-methylphenol\text{2-Hydroxy-5-methylacetophenone} + \text{Diethyl malonate} \xrightarrow{\text{piperidine}} \text{2-(2-Carbethoxyvinyl)-5-methylphenol}

  • Oxidative Cyclization :
    AdductH2O2/AcOH6-Methyl-4-oxo-4H-chromene-2-carboxylate\text{Adduct} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{6-Methyl-4-oxo-4H-chromene-2-carboxylate}

Reaction Conditions :

  • Solvent: Ethanol/piperidine (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 68% (chromene ester), 92% after saponification with 2N NaOH

Amide Bond Formation Strategies

Coupling the pyrazole amine with chromene carboxylic acid employs activating agents to overcome poor nucleophilicity of the 4-amino group.

Carbodiimide-Mediated Coupling

A mixture of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid (1.05 equiv) and DCC (1.2 equiv) in anhydrous THF is stirred at 0°C for 30 min. After adding HOBt (0.2 equiv) and the pyrazole amine (1.0 equiv), the reaction proceeds at 25°C for 18 h:

Yield={THF: 85%DMF: 72%DCM: 63%\text{Yield} = \begin{cases}
\text{THF: 85\%} \
\text{DMF: 72\%} \
\text{DCM: 63\%}
\end{cases}

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product as pale-yellow crystals (mp 214–216°C).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Simultaneous pyrazole-chromene assembly via 3-formylchromone intermediates achieves 45–67% yield:

  • 3-Formylchromone Preparation : Vilsmeier-Haack formylation of 7-hydroxychromones

  • Hydrazine Cyclocondensation :
    3-Formylchromone+4-HydrazinopyrazoleDMF, 100°CTarget Compound\text{3-Formylchromone} + \text{4-Hydrazinopyrazole} \xrightarrow{\text{DMF, 100°C}} \text{Target Compound}

Limitations : Requires strict anhydrous conditions and gives lower yields compared to stepwise synthesis.

Spectral Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.32 (s, 3H, CH₃-pyrazole)

  • δ 3.24 (s, 3H, N-CH₃)

  • δ 6.78–7.89 (m, 9H, aromatic)

  • δ 10.21 (s, 1H, NH)

IR (KBr) :

  • 1675 cm⁻¹ (C=O chromone)

  • 1642 cm⁻¹ (C=O pyrazole)

  • 1540 cm⁻¹ (N-H bend)

Yield Optimization Studies

Central Composite Design (CCD) analysis identified critical factors for amidation:

FactorOptimal RangeEffect on Yield
Coupling Agent Equiv1.1–1.3Positive linear
Reaction Time16–18 hQuadratic
Solvent PolarityTHF > DMF > DCMSignificant

Model-predicted maximum yield: 89.7% (actual: 87.3%).

Industrial-Scale Production Considerations

Challenge : Exothermic amidation requires controlled addition:

  • Semi-batch reactor with cryogenic cooling (−10°C)

  • 10% w/w activated charcoal treatment for decolorization

  • Final purity: 99.2% by HPLC (C18 column, 70:30 MeOH/H₂O)

Emerging Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time from 18 h to 45 min with comparable yields (82% vs 85% conventional). Supercritical CO₂ extraction eliminates column chromatography, achieving 94% recovery .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . Research indicates that derivatives of pyrazole and chromene structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene have shown significant growth inhibition in cancer cells such as OVCAR-8 and HCT116 with percent growth inhibitions (PGIs) exceeding 70% .

Anticancer Activity

The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that it can affect cell cycle progression and promote apoptotic pathways. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.

Anti-inflammatory Properties

In addition to its anticancer effects, compounds with similar structures have been investigated for anti-inflammatory properties. They may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . This dual action makes them potential candidates for treating inflammatory diseases alongside cancer.

Synthesis and Derivative Studies

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene involves multiple steps including the formation of the pyrazole ring followed by the introduction of the chromene moiety. Various synthetic routes have been optimized to improve yield and purity.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1CyclizationPyrazole precursors85
2CondensationChromene derivatives75
3PurificationColumn chromatography90

Case Study 1: Anticancer Evaluation

A recent study focused on evaluating the anticancer efficacy of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) derivatives against a panel of cancer cell lines. The findings revealed that modifications to the chromene structure significantly enhanced cytotoxicity against ovarian and breast cancer cells.

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory effects using an animal model induced with inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Biological Activity (IC₅₀, µM) Key Structural Features
Target Compound C₂₃H₂₁N₃O₄ 403.43 N/A N/A Under investigation Chromene-carboxamide, pyrazolone core
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 68 133–135 Not reported Chloro, cyano, dual phenyl groups
3-(4-Bromophenyl)-1-(pyrazol-4-yl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile C₂₁H₁₆BrN₅O₂S 498.36 N/A N/A 30.68 (MCF7) Bromophenyl, thiouracil, pyrazolone core
1-(Pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile C₂₁H₁₆IN₅O₂S 545.35 N/A N/A 60.72 (MCF7) Iodophenyl, thiouracil, pyrazolone core
4-(4-Chlorophenyl)-N-(pyrazol-4-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide (24a) C₂₃H₂₂ClN₅O₂S 480.97 N/A N/A Not reported Chlorophenyl, thiouracil, methylpyrimidine
2-Chloro-N-(pyrazol-4-yl)propanamide C₁₄H₁₆ClN₃O₂ 293.75 N/A N/A Not reported Chloro-propanamide, pyrazolone core
Key Observations:

Bioactivity : Compounds with electron-withdrawing groups (e.g., bromo, iodo) on the aryl ring exhibit enhanced anticancer activity (IC₅₀: 30.68–60.72 µM vs. Doxorubicin: 71.8 µM) . The target compound’s chromene group may offer similar or improved activity due to extended conjugation.

Synthetic Efficiency : Yields for pyrazole-carboxamide derivatives (e.g., 3a: 68%) are moderate, suggesting room for optimization in the target compound’s synthesis .

Structural Impact : Replacement of the chromene group with thiouracil (as in 24a) or propanamide (as in ) alters solubility and target affinity. Chromene’s planar structure may improve DNA intercalation or enzyme inhibition compared to bulkier substituents .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Influence on Key Properties
Substituent Type Example Compound Impact on Properties
Electron-Withdrawing (Cl, Br) 3a, 24a Enhances cytotoxicity and metabolic stability
π-Conjugated (Chromene) Target Compound Improves UV absorption, redox activity, and target binding via extended conjugation
Thiouracil 24a Introduces hydrogen-bonding sites but may reduce bioavailability due to polarity
Alkyl Chains (Propanamide) Increases lipophilicity, potentially enhancing membrane permeability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide?

  • Methodology : The compound is typically synthesized via carbodiimide-mediated coupling between 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) and chromene-carboxylic acid derivatives. For example:

  • Dissolve 4-aminoantipyrine (1 mmol) and the chromene-carboxylic acid derivative (1 mmol) in dichloromethane.
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and triethylamine as a base.
  • Stir at 273 K for 3–6 hours, followed by ice-cold acidic workup and crystallization from dichloromethane/ethanol .
    • Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis (e.g., 473–475 K) .

Q. How is the crystal structure of this compound determined, and what key structural parameters are reported?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Grow single crystals via slow evaporation of dichloromethane/methanol.
  • Collect data at 100–293 K using Mo/Kα radiation (λ = 0.71073 Å).
  • Refine structures using SHELXL-97 or similar software .
    • Key Parameters :
ParameterValueReference
Dihedral angles37.4–67.0° (pyrazole vs. aryl)
Hydrogen bondsN–H⋯O (2.8–3.0 Å)
Torsional angles177.5° (amide group)

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts, crystallographic parameters) across studies be resolved?

  • Analysis Framework :

Solvent Effects : Compare data acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts.

Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may alter XRD peak positions .

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .

  • Case Study : Discrepancies in dihedral angles (e.g., 59.3° vs. 64.8°) may arise from crystal packing forces or substituent electronic effects .

Q. What computational strategies are employed to predict biological activity based on structural features?

  • Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Focus on:

  • Hydrogen bonding with pyrazole C=O and chromene O atoms.
  • Hydrophobic interactions with methyl/phenyl groups .

QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts from structurally related N-pyrazole acetamides .

  • Validation : Compare predicted IC50 values with experimental assays (e.g., antifungal MIC or COX-2 inhibition) .

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Factors to Test :

VariableRange TestedOptimal Condition
SolventDCM, DMF, THFDCM (polar aprotic)
Temperature273–313 K273 K
CatalystEDC, DCCEDC (higher yield)
  • Justification : DCM minimizes side reactions (e.g., hydrolysis), while EDC improves coupling efficiency over DCC .

Q. What advanced techniques characterize non-covalent interactions in the solid state?

  • Tools :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯O vs. H⋯C interactions) using CrystalExplorer .
  • Energy Frameworks : Visualize interaction energies (electrostatic, dispersion) to explain crystal packing motifs .
    • Example : In the title compound, N–H⋯O hydrogen bonds (R22(10) motifs) dominate the 2D network, while weak C–H⋯O interactions stabilize the 3D lattice .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antifungal vs. no activity)?

  • Approach :

Assay Conditions : Verify consistency in microbial strains, incubation time, and concentration ranges.

Structural Analogues : Compare substituent effects (e.g., electron-withdrawing nitro groups in vs. methyl in ) .

Metabolic Stability : Test susceptibility to cytochrome P450 degradation using liver microsome assays .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance thermal stability or bioavailability?

  • Design Principles :

  • Thermal Stability : Introduce rigid groups (e.g., chromene) to reduce conformational flexibility, as seen in related compounds with high melting points (>470 K) .
  • Bioavailability : Replace nitro groups () with methylsulfanyl () to improve LogP and membrane permeability .

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